Vinyl-13C2 acetate

Isotopic Purity Stable Isotope Labeling Analytical Standards

Vinyl-13C2 acetate (CAS 106139-40-6) is a stable isotope-labeled monomer in which the vinyl carbons are uniformly enriched with carbon-13 (¹³C) at both the 1- and 2-positions of the vinyl group. It is a colorless liquid with a molecular formula of CH₃CO₂¹³CH=¹³CH₂ and a molecular weight of approximately 88.07 g/mol due to the M+2 mass shift.

Molecular Formula C4H6O2
Molecular Weight 88.07 g/mol
CAS No. 106139-40-6
Cat. No. B019804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl-13C2 acetate
CAS106139-40-6
Molecular FormulaC4H6O2
Molecular Weight88.07 g/mol
Structural Identifiers
SMILESCC(=O)OC=C
InChIInChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1
InChIKeyXTXRWKRVRITETP-ZKDXJZICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl-13C2 Acetate (CAS 106139-40-6) for Stable Isotope Tracing: Core Specifications and Procurement Baseline


Vinyl-13C2 acetate (CAS 106139-40-6) is a stable isotope-labeled monomer in which the vinyl carbons are uniformly enriched with carbon-13 (¹³C) at both the 1- and 2-positions of the vinyl group . It is a colorless liquid with a molecular formula of CH₃CO₂¹³CH=¹³CH₂ and a molecular weight of approximately 88.07 g/mol due to the M+2 mass shift . The compound is primarily utilized as a tracer in mechanistic studies, metabolic flux analysis, and polymer microstructure elucidation, offering a distinct mass shift for mass spectrometry and enhanced sensitivity for nuclear magnetic resonance (NMR) spectroscopy compared to its unlabeled counterpart [1].

Why Vinyl-13C2 Acetate Cannot Be Replaced by Unlabeled Vinyl Acetate or Mono-Labeled Analogs in Quantitative Studies


Substituting Vinyl-13C2 acetate with unlabeled vinyl acetate (CAS 108-05-4) or mono-¹³C-labeled variants fundamentally compromises the quantitative integrity of tracer studies. Unlabeled vinyl acetate possesses a native mass of 86.09 g/mol and lacks the necessary isotopic distinction to separate exogenous from endogenous pools in biological systems, a critical limitation demonstrated in DNA adduct dosimetry studies [1]. Mono-labeled vinyl 1-¹³C-acetate, while offering a +1 Da mass shift, provides a lower synthetic yield of 55% compared to the >99% isotopic purity of the M+2 compound [2]. Furthermore, the double ¹³C labeling of the vinyl group in Vinyl-13C2 acetate enables unambiguous differentiation of metabolites via a distinct +2 Da mass shift in LC-MS/MS and significantly enhances NMR spectral resolution through the reduction of ¹³C-¹³C coupling complexity in polymer backbone analysis [1][3].

Quantitative Comparative Evidence: Differentiating Performance of Vinyl-13C2 Acetate vs. Analogs and Alternatives


Isotopic Purity and Chemical Assay: Vinyl-13C2 Acetate vs. Unlabeled Vinyl Acetate and Mono-Labeled Precursors

Vinyl-13C2 acetate (Sigma-Aldrich Cat. No. 493481) is specified with an isotopic purity of ≥99 atom % ¹³C and a chemical purity (CP) assay of ≥99%, which includes ~0.1% hydroquinone as a stabilizer . In contrast, the mono-labeled analog vinyl 1-¹³C-acetate is synthesized with a yield of only 55% [1], while unlabeled vinyl acetate analytical standards are typically specified at ≥99.5% (GC) but lack any isotopic enrichment .

Isotopic Purity Stable Isotope Labeling Analytical Standards

Unambiguous LC-MS/MS Differentiation: M+2 Mass Shift for Exogenous Metabolite Quantification

In a quantitative in vivo DNA adduct study, the use of [¹³C₂]-VAM (Vinyl-13C2 acetate) allowed for the unambiguous differentiation and quantification of exogenous N²-ethyl-dG adducts from the endogenous background via LC-MS/MS, leveraging the M+2 mass shift [1]. This study reported a >2-fold higher level of exogenous DNA adducts in the nasal respiratory epithelium compared to the olfactory epithelium in rats exposed to 50, 200, and 400 ppm of the labeled monomer [1].

LC-MS/MS DNA Adductomics Metabolic Tracing Quantitative Toxicology

Enhanced Polymer Microstructure Elucidation via 3D NMR: Selectively Labeled Poly(ethylene-co-13C2-vinyl acetate-co-CO)

The selective ¹³C₂ labeling of the vinyl group in Vinyl-13C2 acetate has been utilized to synthesize poly[ethylene-co-(¹³C₂-vinyl acetate)-co-carbon monoxide], enabling detailed characterization of the copolymer's complex microstructure via 3D NMR methods [1]. This approach exploits the ¹³C-¹³C scalar coupling to resolve sequence distribution and stereochemical information that is inaccessible with unlabeled or randomly labeled polymers, where spectral overlap obscures key details [1].

Polymer NMR 3D NMR Spectroscopy Copolymer Microstructure Selective Isotope Labeling

Validated Human PBPK Model Parameterization: In Vivo Nasal Dosimetry of 13C1,13C2-Vinyl Acetate

A physiologically based pharmacokinetic (PBPK) model for vinyl acetate was validated in human volunteers using a mixture of ¹³C₁,¹³C₂-vinyl acetate administered via inhalation at 1, 5, and 10 ppm [1]. The study reported favorable agreement between model-predicted and measured nasal extraction of the labeled compound, demonstrating the model's appropriateness for human risk assessment [1]. This validation was achieved through real-time ion trap mass spectrometry (MS/MS) analysis of nasopharyngeal air samples, specifically tracking the labeled vinyl acetate and its metabolite, ¹³C₁,¹³C₂-acetaldehyde [1].

PBPK Modeling Inhalation Toxicology Human Risk Assessment Nasal Dosimetry

High-Impact Application Scenarios for Vinyl-13C2 Acetate (CAS 106139-40-6) Based on Quantitative Evidence


In Vivo DNA Adduct Dosimetry for Carcinogen Risk Assessment

Vinyl-13C2 acetate is the preferred monomer for conducting quantitative DNA adduct dosimetry studies where distinguishing exogenous adducts from high endogenous backgrounds is critical. As demonstrated in inhalation studies with rats, the M+2 mass shift of the labeled monomer enables unambiguous LC-MS/MS quantification of N²-ethyl-dG adducts, a key biomarker for assessing the genotoxic potential of vinyl acetate exposure [1].

Human Pharmacokinetic Model Validation for Inhalation Toxicology

The compound is essential for validating PBPK models in human inhalation studies, as shown by its use in a controlled human exposure trial. The ability to track the labeled compound and its ¹³C-labeled metabolite, acetaldehyde, in real-time via MS/MS provided the necessary in vivo data to validate a human risk assessment model for workplace vinyl acetate exposure [2].

Advanced NMR Microstructural Analysis of Functional Copolymers

Researchers engaged in polymer chemistry, particularly those investigating the sequence distribution and tacticity of ethylene-vinyl acetate copolymers or related terpolymers, will find this specifically labeled monomer indispensable. Its incorporation into polymer backbones allows for advanced 3D NMR techniques that resolve complex microstructures, providing structural insights unattainable with unlabeled materials [3].

Synthesis of Hyperpolarized 13C MRI Contrast Agents

As a key precursor in the synthesis of hyperpolarized 1-¹³C-acetates for molecular imaging, the high isotopic purity of Vinyl-13C2 acetate (>99 atom % ¹³C) ensures the production of high-quality contrast agents. This compound serves as a foundational building block for generating unsaturated ester moieties used in Parahydrogen-Induced Polarization (PHIP) techniques, which enhance MRI signal sensitivity [4].

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